N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
Description
The compound N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a chiral molecule characterized by:
- A hexahydropyrano[3,2-d][1,3]dioxin core with stereospecific centers (4aR,6S,7R,8R,8aS).
- 2,2-Dimethyl groups at the C2 position.
- A naphthalen-1-yloxy substituent at C6.
- An acetamide group at C7 and a hydroxy group at C8.
While direct synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., CAS 50605-09-9, CAS 59868-86-9) highlight the importance of stereochemistry and functional groups in determining physicochemical and biological properties .
Properties
IUPAC Name |
N-(8-hydroxy-2,2-dimethyl-6-naphthalen-1-yloxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-12(23)22-17-18(24)19-16(11-25-21(2,3)28-19)27-20(17)26-15-10-6-8-13-7-4-5-9-14(13)15/h4-10,16-20,24H,11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMGRAHFJJIWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)(C)C)OC1OC3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide is a complex organic compound with potential biological activity. This article reviews its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 399.44 g/mol. Its structural complexity arises from the presence of a hexahydropyrano[3,2-d][1,3]dioxin ring system along with functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₅NO₆ |
| Molecular Weight | 399.44 g/mol |
| CAS Number | 13343-63-0 |
| InChIKey | NXGXFAKJUWEFEC-NVZUTRPHSA-N |
1. Interaction with Biological Targets
Research indicates that this compound may interact with various biological targets including enzymes and receptors. Preliminary studies suggest potential modulation of:
- Enzyme Activity : The compound may act as an inhibitor or activator for specific enzymes involved in metabolic pathways.
- Receptor Binding : It has been proposed that the compound could bind to estrogen receptors, influencing hormonal pathways and potentially exhibiting anti-cancer properties.
2. Antioxidant Activity
The presence of hydroxyl groups in its structure suggests that this compound may possess antioxidant properties. This activity could be beneficial in reducing oxidative stress within cells.
Case Studies and Experimental Data
-
In vitro Studies :
- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated an IC50 value suggesting significant anti-proliferative effects at micromolar concentrations.
- Another investigation demonstrated that the compound could reduce reactive oxygen species (ROS) levels in human fibroblast cells.
-
In vivo Studies :
- Animal models have shown that administration of the compound led to a decrease in tumor growth rates compared to control groups.
- Studies focused on inflammation indicated that the compound reduced markers of inflammation in induced models.
Potential Applications
Given its biological activity, this compound holds promise for:
- Pharmaceutical Development : As a lead compound for developing anti-cancer or anti-inflammatory drugs.
- Biochemical Probes : For studying enzyme mechanisms or receptor interactions in biochemical research.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Variations and Substituent Effects
Key structural analogs and their distinguishing features:
Key Observations:
- Naphthalenyloxy vs. Aryloxy Groups: The target’s naphthalen-1-yloxy group introduces steric bulk and aromatic π-system interactions, contrasting with smaller aryloxy groups (e.g., 4-nitrophenoxy in CAS 59868-86-9) . This likely increases lipophilicity and may enhance membrane permeability compared to analogs with polar substituents.
- Acetamide vs. Acyl Groups : The acetamide group in the target contrasts with palmitoyl esters (e.g., Compound 14a), which confer higher hydrophobicity . Acetamide’s hydrogen-bonding capacity may improve solubility in polar solvents.
- Stereochemical Complexity : The 4aR,6S,7R,8R,8aS configuration is critical for enantioselective interactions, as seen in chiral intermediates like CAS 50605-09-9 .
2.3. Physicochemical and Spectral Properties
- Molecular Weight and Solubility :
- Spectroscopic Data :
Q & A
Q. How can researchers optimize the synthesis of N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(naphthalen-1-yloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide to improve yield and purity?
Methodological Answer:
- Stepwise Purification : Use preparative HPLC with gradient elution (e.g., water/acetonitrile) to isolate intermediates and final product. Purity ≥98% is achievable, as validated by Moldb and Fluorochem .
- Chiral Control : Employ stereoselective glycosylation or enzymatic resolution to maintain the (4aR,6S,7R,8R,8aS) configuration, leveraging chiral building blocks described in Moldb’s protocols .
- Reaction Monitoring : Track reaction progress via LC-MS (e.g., ESI+ mode) to detect byproducts early and adjust conditions (e.g., temperature, solvent ratios) .
Q. What analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy : Assign stereochemistry using 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the hexahydropyrano-dioxin core and naphthalen-1-yloxy group .
- Mass Spectrometry : Confirm molecular weight (theoretical MW: ~309.31 g/mol for C15H19NO6) via high-resolution MS (e.g., TOF-MS), cross-referenced with GLPBIO’s data .
- X-ray Crystallography : If crystals are obtainable, resolve the absolute configuration using single-crystal diffraction, particularly for verifying the 8-hydroxy group’s orientation .
Advanced Research Questions
Q. How do the stereochemical features (e.g., 4aR,6S,7R,8R,8aS configuration) influence biological activity or receptor binding?
Methodological Answer:
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s chiral centers and target proteins (e.g., glycosidases or kinases). Compare docking scores of enantiomers .
- Pharmacophore Mapping : Identify critical hydrogen-bond donors (e.g., 8-hydroxy group) and hydrophobic regions (naphthalen-1-yloxy) using MOE or Discovery Studio .
- In Vitro Assays : Test enantiopure samples in enzyme inhibition assays (e.g., β-glucosidase) to correlate stereochemistry with IC50 values .
Q. What strategies resolve contradictions in solubility data for this compound across different experimental conditions?
Methodological Answer:
- Solubility Profiling : Conduct parallel experiments in DMSO, PBS (pH 7.4), and simulated gastric fluid. Use dynamic light scattering (DLS) to detect aggregation .
- Co-solvent Systems : Optimize solubility with cyclodextrin inclusion complexes or PEG-based formulations, as demonstrated in GLPBIO’s sample preparation guidelines (e.g., 10 mM stock in DMSO) .
- Thermodynamic Analysis : Calculate solubility parameters (Hansen, Hildebrand) using molecular dynamics simulations to predict solvent compatibility .
Q. How can researchers address challenges in scaling up multi-step syntheses while maintaining stereochemical fidelity?
Methodological Answer:
- Flow Chemistry : Implement continuous flow reactors for glycosylation steps to enhance reproducibility and reduce racemization risks .
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediates .
- Design of Experiments (DoE) : Use factorial design (e.g., Minitab) to optimize reaction parameters (temperature, catalyst loading) while minimizing chiral degradation .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported melting points or stability profiles?
Methodological Answer:
- Thermal Analysis : Perform DSC (Differential Scanning Calorimetry) to compare melting points under inert vs. ambient conditions, as oxidation of the naphthalen-1-yloxy group may alter stability .
- Accelerated Stability Studies : Store samples at -80°C, -20°C, and 4°C for 1–6 months, then analyze via HPLC to identify degradation pathways (e.g., hydrolysis of the acetamide group) .
- Cross-Validation : Compare data with independent sources (e.g., Moldb’s 98% purity specifications) to rule out batch-specific impurities .
Q. What experimental approaches validate the compound’s proposed mechanism of action in biochemical assays?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and target proteins, ensuring buffer conditions match physiological pH .
- Kinetic Studies : Use stopped-flow spectroscopy to measure rate constants for enzyme inhibition, correlating with structural features (e.g., 2,2-dimethyl group’s steric effects) .
- Mutagenesis : Engineer protein mutants (e.g., glycosidase active-site residues) to test hypotheses about binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
